Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro-
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Overview
Description
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- is a chemical compound with the molecular formula C9H5ClF3NO. It is characterized by the presence of a trifluoromethyl group, a benzoyl group, and an ethanimidoyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- typically involves the reaction of trifluoroacetic acid with carbon tetrachloride, triethylamine, and triphenylphosphine in 1,2-dichloroethane at 0°C. This is followed by the addition of o-chloroaniline and refluxing the mixture . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions: Reagents such as triethylamine, triphenylphosphine, and carbon tetrachloride are commonly used in its reactions.
Scientific Research Applications
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group and the benzoyl group play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- can be compared with similar compounds such as:
N-Benzyl-2,2,2-trifluoroethanimidoyl chloride: This compound has a benzyl group instead of a benzoyl group, leading to different reactivity and applications.
2,2,2-Trifluoro-N-hydroxyethanimidoyl chloride: The presence of a hydroxy group instead of a benzoyl group results in distinct chemical properties and uses.
These comparisons highlight the unique features and applications of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- in various fields of research and industry.
Properties
CAS No. |
112927-50-1 |
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Molecular Formula |
C9H5ClF3NO |
Molecular Weight |
235.59 g/mol |
IUPAC Name |
N-benzoyl-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5ClF3NO/c10-8(9(11,12)13)14-7(15)6-4-2-1-3-5-6/h1-5H |
InChI Key |
TUEVORYIRDGRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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